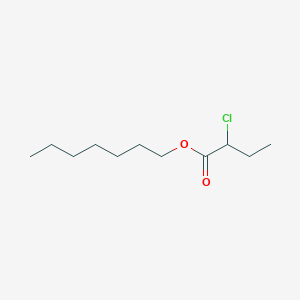
Heptyl 2-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 2-chlorobutanoate is an organic compound with the molecular formula C11H21ClO2 It is an ester formed from heptanol and 2-chlorobutanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptyl 2-chlorobutanoate can be synthesized through the esterification reaction between heptanol and 2-chlorobutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Heptyl 2-chlorobutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and 2-chlorobutanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorobutanoate moiety can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide.
Major Products:
Hydrolysis: Heptanol and 2-chlorobutanoic acid.
Reduction: Heptyl butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Heptyl 2-chlorobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the heptyl ester group into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of heptyl 2-chlorobutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of heptanol and 2-chlorobutanoic acid. These interactions can affect cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Heptyl butanoate: Similar ester structure but without the chlorine atom.
Heptyl acetate: Another ester with a different acid component.
2-chlorobutanoic acid: The acid component of heptyl 2-chlorobutanoate.
Uniqueness: this compound is unique due to the presence of the chlorine atom in the butanoate moiety, which imparts distinct chemical properties and reactivity compared to other heptyl esters. This uniqueness makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s behavior.
Propriétés
Numéro CAS |
88395-75-9 |
|---|---|
Formule moléculaire |
C11H21ClO2 |
Poids moléculaire |
220.73 g/mol |
Nom IUPAC |
heptyl 2-chlorobutanoate |
InChI |
InChI=1S/C11H21ClO2/c1-3-5-6-7-8-9-14-11(13)10(12)4-2/h10H,3-9H2,1-2H3 |
Clé InChI |
SLAXIYNQTGZROJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C(CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
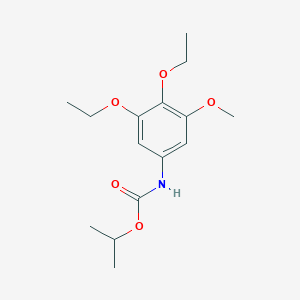

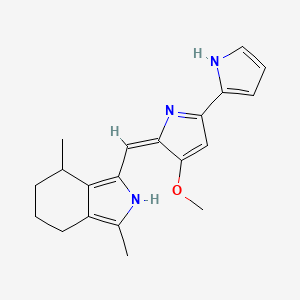
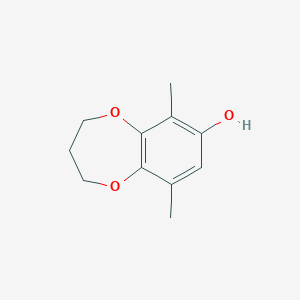
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
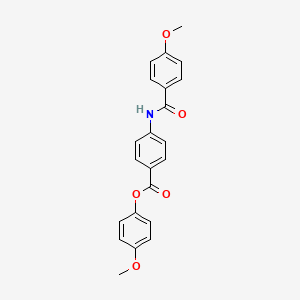
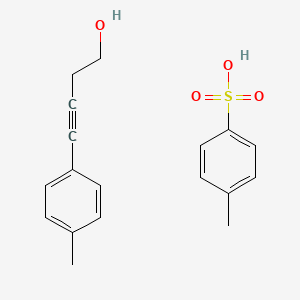

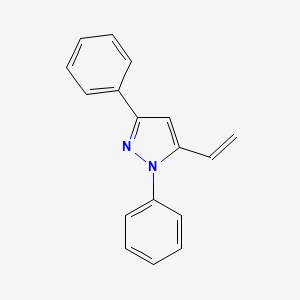
phosphanium perchlorate](/img/structure/B14403115.png)
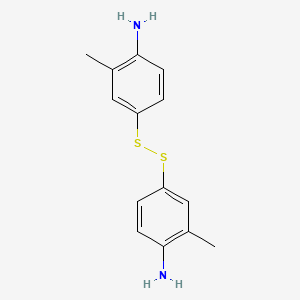
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)

